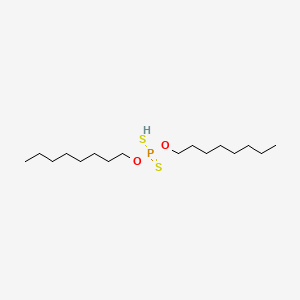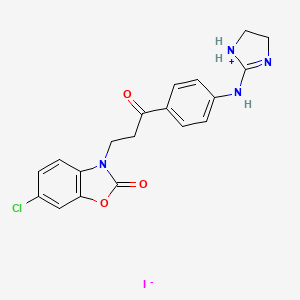
1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is a derivative of acridine, a class of compounds known for their biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride typically involves multi-step reactions. One common method includes the reaction of acridine derivatives with 2-chloroethylthio compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethylthio group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases . The compound may also interact with DNA, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine hydrochloride: Known for its use as a cholinesterase inhibitor.
Tacrine hydrochloride: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
2-Decyl-9-acridinamine hydrochloride: Studied for its potential biological activity.
Uniqueness
1,2,3,4-Tetrahydro-9-((2-((2-chloroethyl)thio)ethyl)amino)acridine hydrochloride is unique due to its specific chemical structure, which allows it to interact with both cholinesterase and DNA. This dual activity makes it a promising candidate for further research in both neurodegenerative diseases and cancer .
Propiedades
Número CAS |
38915-03-6 |
|---|---|
Fórmula molecular |
C17H22Cl2N2S |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)ethyl-(1,2,3,4-tetrahydroacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C17H21ClN2S.ClH/c18-9-11-21-12-10-19-17-13-5-1-3-7-15(13)20-16-8-4-2-6-14(16)17;/h1,3,5,7H,2,4,6,8-12H2,(H,19,20);1H |
Clave InChI |
NJHNIQIOYCYHTH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)[NH2+]CCSCCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


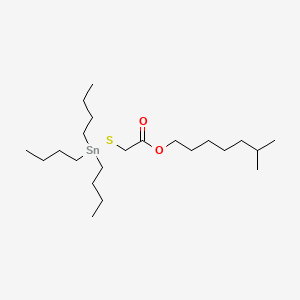
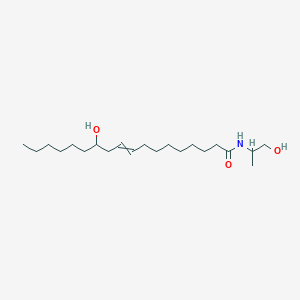
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
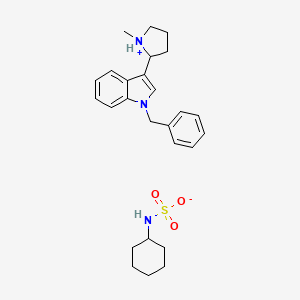
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)
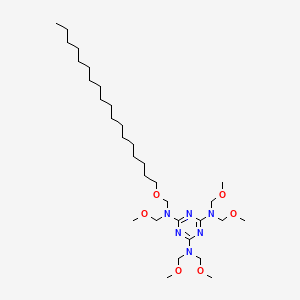
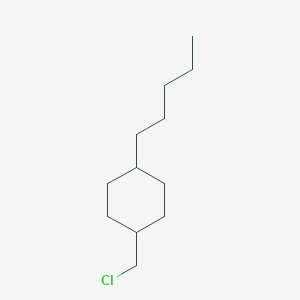

![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
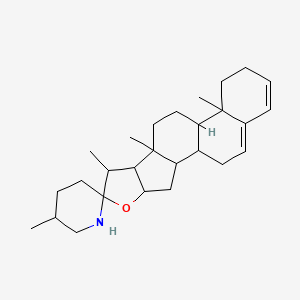
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
